molecular formula C16H17ClN4O3S B2962951 N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide CAS No. 1223171-04-7

N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide

Cat. No.: B2962951
CAS No.: 1223171-04-7
M. Wt: 380.85
InChI Key: ZRDXSPOSSUXALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide is a complex chemical compound that falls within the family of pyrimidine derivatives This compound is structurally notable for its inclusion of a chlorinated pyrimidine ring, a methylsulfanyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide typically involves multi-step organic synthesis techniques. The process begins with the formation of the 5-chloro-2-(methylsulfanyl)pyrimidine core, which can be achieved through chlorination and methylation reactions starting from pyrimidine. The next step is the formamidation reaction to introduce the formamido group. Finally, the phenoxyacetamide moiety is added via a substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound requires optimization of each reaction step to ensure high yield and purity. This usually involves the use of sophisticated equipment and controlled reaction environments. Catalysts and reagents are chosen based on their ability to improve reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide can undergo various types of chemical reactions including:

  • Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: The chlorinated pyrimidine ring can be subject to reductive dehalogenation.

  • Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reductions, and strong nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary widely but typically include derivatives such as sulfoxides, sulfones, dehalogenated pyrimidines, and substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for creating derivatives with tailored properties.

Biology and Medicine

In the realm of biology and medicine, N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide has shown potential in biochemical assays and as a molecular probe for studying enzyme interactions.

Industry

Industrially, this compound finds use in the development of specialty chemicals and pharmaceuticals. Its unique structure allows it to serve as a precursor in the manufacturing of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets within biological systems. The chlorinated pyrimidine ring is known to interact with nucleic acids and enzymes, potentially inhibiting their activity. The phenoxyacetamide moiety enhances its binding affinity, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[5-chloro-2-(ethylthio)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide

  • N-(2-{[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide

  • N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]acetamido}ethyl)-2-phenoxyacetamide

Uniqueness

What sets N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide apart from similar compounds is the specific configuration of its functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in both synthetic chemistry and biomedical applications.

This compound holds a pivotal role in various fields, and its unique properties continue to make it an object of scientific fascination and practical utility.

Properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-[2-[(2-phenoxyacetyl)amino]ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3S/c1-25-16-20-9-12(17)14(21-16)15(23)19-8-7-18-13(22)10-24-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDXSPOSSUXALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NCCNC(=O)COC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.